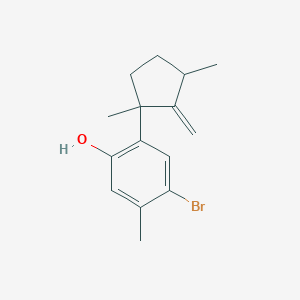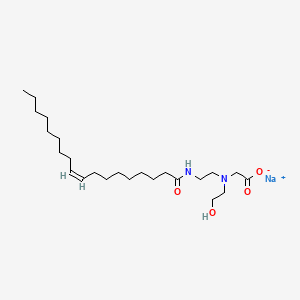
Sodium oleoamphoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium oleoamphoacetate is a versatile surfactant widely used in personal care products. It is known for its ability to reduce surface tension, making it an effective cleansing and foaming agent. This compound is particularly valued in the cosmetics industry for its mildness and compatibility with various skin types .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium oleoamphoacetate is typically synthesized through the reaction of oleic acid with sodium hydroxide, followed by the introduction of an amine group and subsequent acetylation. The process involves several steps:
Saponification: Oleic acid reacts with sodium hydroxide to form sodium oleate.
Amidation: Sodium oleate is then reacted with an amine, such as glycine, to form an amide.
Acetylation: The amide is acetylated to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium oleoamphoacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have varied applications.
Reduction: Reduction reactions can modify its functional groups, altering its properties.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield carboxylic acids, while reduction might produce alcohols .
Applications De Recherche Scientifique
Sodium oleoamphoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological studies, it serves as a mild detergent for cell lysis and protein extraction.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Widely used in the formulation of shampoos, conditioners, and other personal care products for its cleansing and foaming properties
Mécanisme D'action
The primary mechanism of action of sodium oleoamphoacetate is its ability to reduce surface tension, which allows it to emulsify oils and suspend dirt particles. This makes it an effective cleansing agent. On a molecular level, it interacts with lipid bilayers, disrupting their structure and facilitating the removal of oils and debris .
Comparaison Avec Des Composés Similaires
- Sodium cocoamphoacetate
- Disodium cocoamphodiacetate
- Cocamidopropyl betaine
Comparison: Sodium oleoamphoacetate is unique in its balance of mildness and effectiveness. While sodium cocoamphoacetate and disodium cocoamphodiacetate are also mild surfactants, they may not offer the same level of foaming and cleansing efficiency. Cocamidopropyl betaine is another mild surfactant but can sometimes cause skin irritation in sensitive individuals .
Propriétés
Numéro CAS |
93919-85-8 |
|---|---|
Formule moléculaire |
C24H45N2NaO4 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
sodium;2-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C24H46N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30;/h9-10,27H,2-8,11-22H2,1H3,(H,25,28)(H,29,30);/q;+1/p-1/b10-9-; |
Clé InChI |
IPYKAMBNXWKFTC-KVVVOXFISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


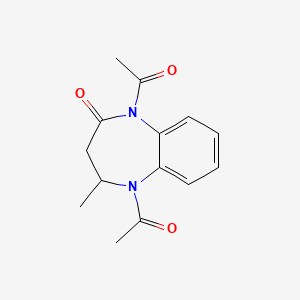
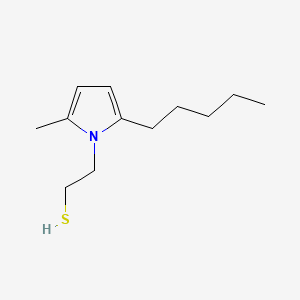
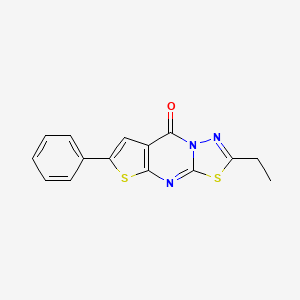
![(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide](/img/structure/B12730853.png)
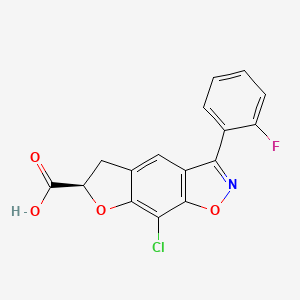
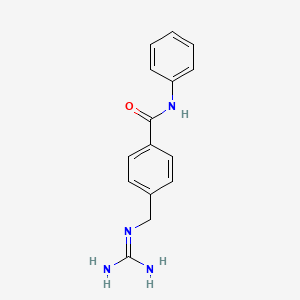
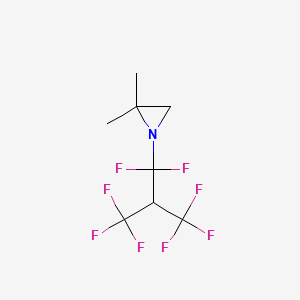
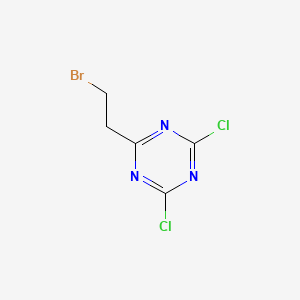
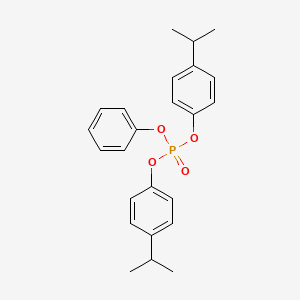



![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)
